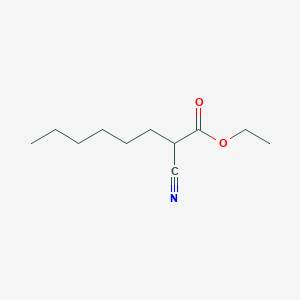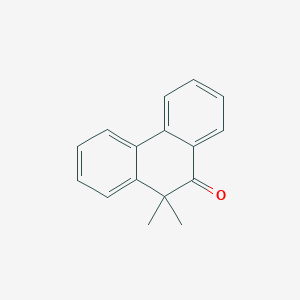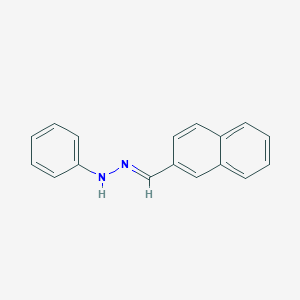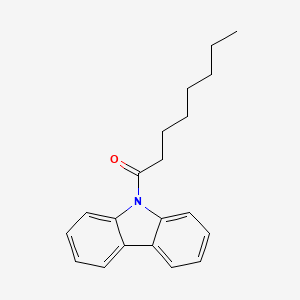![molecular formula C14H11Cl2NO B11949604 n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline CAS No. 63462-39-5](/img/structure/B11949604.png)
n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline: is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 4-methoxyaniline. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of catalysts, such as acids or bases, can also be explored to improve the reaction rate and selectivity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: The corresponding amine and aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals
Biology: In biological research, Schiff bases are investigated for their antimicrobial, antifungal, and anticancer activities. n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline has shown potential in inhibiting the growth of certain bacterial and fungal strains.
Medicine: The compound is explored for its pharmacological properties, including its potential as an enzyme inhibitor. It is studied for its ability to interact with specific enzymes and proteins, which could lead to the development of new therapeutic agents.
Industry: In the industrial sector, Schiff bases are used as intermediates in the synthesis of dyes, pigments, and polymers. This compound can be utilized in the production of materials with specific properties.
作用机制
The mechanism of action of n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline involves its interaction with molecular targets such as enzymes and proteins. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can inhibit enzyme activity or disrupt protein function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
- n-[(e)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- n-[(e)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- n-[(e)-(2,6-Dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide
Uniqueness: n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline is unique due to the presence of both chlorine atoms and a methoxy group, which can influence its reactivity and interaction with other molecules. These substituents can enhance its biological activity and make it a valuable compound for various applications.
属性
CAS 编号 |
63462-39-5 |
|---|---|
分子式 |
C14H11Cl2NO |
分子量 |
280.1 g/mol |
IUPAC 名称 |
1-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C14H11Cl2NO/c1-18-13-6-4-12(5-7-13)17-9-10-2-3-11(15)8-14(10)16/h2-9H,1H3 |
InChI 键 |
BTZOBKPFUGNMGD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


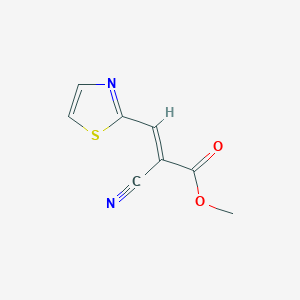
![2-nitro-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11949529.png)

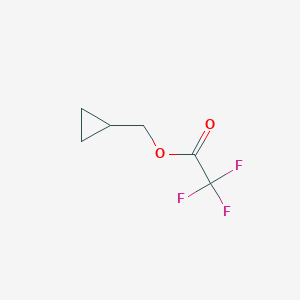
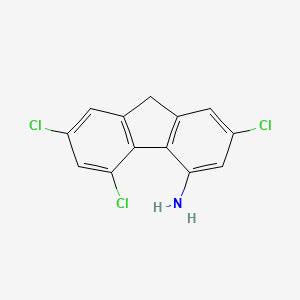

![(3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one](/img/structure/B11949565.png)
